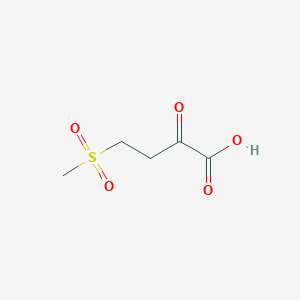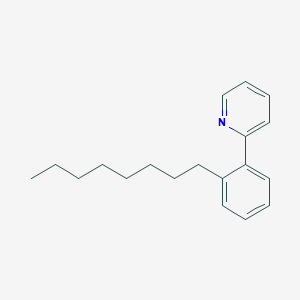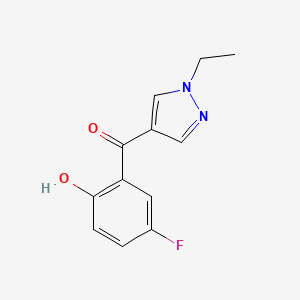![molecular formula C18H21NO2S B12533202 (S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine CAS No. 668470-66-4](/img/structure/B12533202.png)
(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a morpholine ring substituted with a phenyl group and an ethoxy-phenoxy moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyphenol, benzyl bromide, and morpholine.
Formation of Intermediate: The first step involves the reaction of 2-ethoxyphenol with benzyl bromide in the presence of a base like potassium carbonate to form 2-ethoxy-phenoxy-benzyl bromide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with morpholine under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine may involve optimization of reaction conditions to enhance yield and purity. This includes:
Catalysts: Use of phase transfer catalysts to improve reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction and ease of product isolation.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted morpholine derivatives.
Scientific Research Applications
(S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as a building block for the synthesis of complex organic molecules.
Material Science: Application in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, or cellular communication.
Comparison with Similar Compounds
Similar Compounds
®-2-[(S)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine: A stereoisomer with different spatial arrangement.
2-[(2-Ethoxy-phenoxy)-phenyl-methyl]-piperidine: A structurally similar compound with a piperidine ring instead of morpholine.
Uniqueness
Chirality: The specific stereochemistry of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine contributes to its unique biological activity.
Functional Groups:
Properties
CAS No. |
668470-66-4 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2S)-2-[(S)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NO2S/c1-20-15-9-5-6-10-17(15)22-18(14-7-3-2-4-8-14)16-13-19-11-12-21-16/h2-10,16,18-19H,11-13H2,1H3/t16-,18-/m0/s1 |
InChI Key |
VWKLNUPRXXIKKE-WMZOPIPTSA-N |
Isomeric SMILES |
COC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
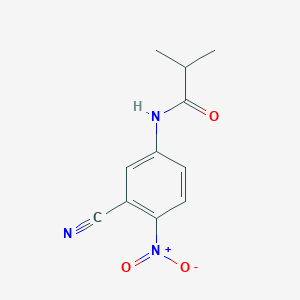
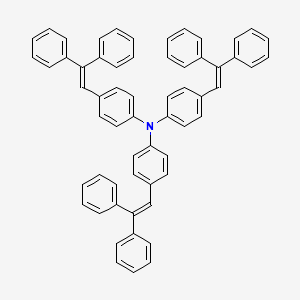
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
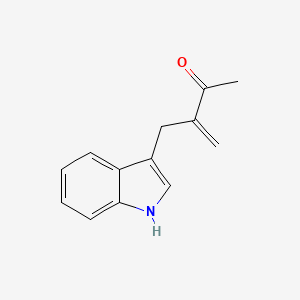
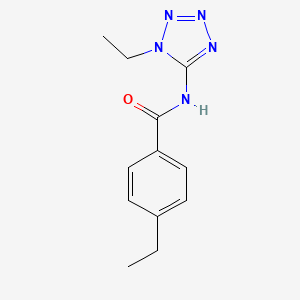
![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)
![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)

